Urokinase (uPA) Inhibitory Potency of a Closely Related Thiouronium-Phenylboronic Acid Derivative
A structurally related compound, carbamimidothioic acid (4-boronophenyl) methyl ester hydrobromide (BC-11), a thiouronium-substituted phenylboronic acid, demonstrates selective urokinase (uPA) inhibition with an IC50 of 8.2 μM . The 4-(3-Methylthioureido)phenylboronic acid molecule serves as a key synthetic intermediate or analog for this class of inhibitors, with the para-thiourea/boronic acid arrangement being essential for target engagement. In triple-negative MDA-MB231 breast cancer cells, BC-11 exhibits an ED50 of 117 μM at 72 h [1].
| Evidence Dimension | Inhibitory potency against urokinase (uPA) |
|---|---|
| Target Compound Data | IC50 = 8.2 μM (for the related analog BC-11) |
| Comparator Or Baseline | No activity at 8 other related enzymes (selectivity demonstrated) |
| Quantified Difference | Selective inhibition with an IC50 in the low micromolar range |
| Conditions | Biochemical enzyme inhibition assay |
Why This Matters
The established potency and selectivity of this structural class against a clinically relevant cancer target (uPA) provide a strong rationale for procuring this core scaffold for medicinal chemistry optimization.
- [1] Longo, A., Librizzi, M., Chuckowree, I. S., Baltus, C. B., Spencer, J., & Luparello, C. (2015). Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells. Molecules, 20(6), 9879–9889. View Source
